molecular formula C15H13NO3 B11688489 N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 92552-97-1

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B11688489
CAS No.: 92552-97-1
M. Wt: 255.27 g/mol
InChI Key: SRIRPBJEIRWEKI-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound with the molecular formula C15H13NO3. It belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxine derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(16-11-6-2-1-3-7-11)14-10-18-12-8-4-5-9-13(12)19-14/h1-9,14H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIRPBJEIRWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330038
Record name N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92552-97-1
Record name N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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